1,5-Dimethyl-3-nitro-1H-1,2,4-triazole
Description
Significance of Nitro-Substituted 1,2,4-Triazoles in Chemical Research
The introduction of nitro (-NO₂) groups onto the 1,2,4-triazole (B32235) framework dramatically alters the molecule's properties and imparts significant academic and practical interest, particularly in the field of energetic materials. researchgate.net The nitro group is a powerful electron-withdrawing and energy-rich functional group. Its incorporation into the triazole ring leads to several key effects:
Enhanced Density: Nitro-substituted triazoles typically exhibit higher crystal densities compared to their non-nitrated counterparts. acs.orgrsc.org Higher density is a crucial parameter for energetic materials, as it is directly correlated with improved detonation velocity and pressure.
High Heats of Formation: The presence of C-NO₂ and N-NO₂ bonds contributes significantly to a high positive heat of formation, indicating a large amount of stored chemical energy.
Thermal Stability: The inherent aromaticity and stability of the 1,2,4-triazole ring often imparts considerable thermal stability to its nitro-derivatives. acs.org This combination of high energy content and good thermal stability is a primary objective in the design of new energetic materials.
Due to these properties, nitro-substituted 1,2,4-triazoles are extensively investigated as potential replacements for traditional explosives, aiming for compounds with superior performance and lower sensitivity to accidental detonation. nih.gov Beyond energetic materials, the strong electron-withdrawing nature of the nitro group makes these compounds interesting substrates and intermediates in synthetic organic chemistry and for the development of novel pharmaceuticals. acs.orgrsc.org
Historical Development of Substituted 1,2,4-Triazole Synthesis and Characterization
The synthesis of the 1,2,4-triazole ring system has evolved considerably since its discovery. Early methods, developed in the late 19th and early 20th centuries, relied on classical condensation and cyclization reactions. The Pellizzari reaction, for instance, involves the reaction of acid hydrazides with amides, while the Einhorn–Brunner reaction utilizes the condensation of hydrazines with diacylamines. wikipedia.org Another foundational method involves the acylation of thiosemicarbazide (B42300) followed by cyclization to form a triazole-thiol, which can then be oxidized to yield the 1,2,4-triazole core. wikipedia.org
Over the past few decades, the synthetic toolbox for accessing substituted 1,2,4-triazoles has expanded significantly, driven by the demand for greater efficiency, regioselectivity, and functional group tolerance. nih.govfrontiersin.org Modern synthetic chemistry has introduced a variety of advanced methods:
Metal-Catalyzed Reactions: Copper-catalyzed reactions, in particular, have become a powerful tool for constructing the triazole ring through oxidative coupling mechanisms, often using air as a green oxidant. organic-chemistry.org These methods allow for the formation of multiple C-N and N-N bonds in a sequential or cascade manner.
Multicomponent Reactions (MCRs): One-pot MCRs have gained prominence for their efficiency in assembling complex molecules from simple starting materials. isres.org Processes that combine hydrazines, amidines, and other components allow for the rapid and regioselective synthesis of highly substituted 1,2,4-triazoles. organic-chemistry.org
Cycloaddition Reactions: [3+2] cycloaddition reactions, a cornerstone of heterocyclic synthesis, have been adapted for triazole formation, providing regioselective access to specific isomers. isres.org
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields for classical condensation methods, offering a more efficient alternative to conventional heating. organic-chemistry.org
The characterization of these compounds has also advanced in parallel. While classical methods like elemental analysis and melting point determination remain important, modern spectroscopic techniques are indispensable. Infrared (IR) spectroscopy is used to identify key functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) provides detailed information about the molecular structure and connectivity. acs.orgresearchgate.net For energetic compounds, characterization is extended to include techniques like Differential Scanning Calorimetry (DSC) to determine thermal stability and decomposition temperatures. hgxx.org Furthermore, single-crystal X-ray diffraction provides unambiguous confirmation of molecular structure and crucial data on crystal packing and density. researchgate.netmdpi.com
Scope and Research Focus on 1,5-Dimethyl-3-nitro-1H-1,2,4-triazole and Related Derivatives
While the broader class of nitro-1,2,4-triazoles is a subject of intense study, the specific compound This compound is not widely documented in readily available literature. Research in this area tends to focus on derivatives where substitution patterns are chosen to maximize energetic properties or introduce specific chemical functionality. The primary focus has been on N-alkylation and the introduction of highly energetic groups like trinitromethyl (-C(NO₂)₃) or additional nitro groups. acs.orghgxx.org
The study of This compound would be a logical extension of current research, aiming to understand the specific influence of dual C- and N-methylation on the properties of a nitro-triazole core. Research on this compound would address several key questions:
How does the presence of a methyl group at the C5 position, in addition to the N1-methyl group, affect the compound's thermal stability, density, and sensitivity compared to its mono-methylated analogs?
What is the impact of this substitution pattern on the energetic performance (e.g., detonation velocity and pressure)?
What synthetic strategies are most effective for its regioselective synthesis?
Given the lack of direct synthetic reports, a plausible route could involve the methylation of 5-methyl-3-nitro-1H-1,2,4-triazole or begin with a methylated precursor like N-methylhydrazine in a cyclization reaction.
The academic interest in this specific molecule lies in the systematic exploration of structure-property relationships. By comparing its characteristics to known related compounds, researchers can build more accurate predictive models for designing next-generation energetic materials. The table below presents data for several related methylated nitro-1,2,4-triazole derivatives, providing a comparative context for the potential properties of this compound.
Table 1: Comparative Properties of Selected Methylated Nitro-1,2,4-Triazole Derivatives
| Compound Name | Molecular Formula | Melting/Decomposition Point (°C) | Calculated Density (g/cm³) | Calculated Detonation Velocity (m/s) | Calculated Detonation Pressure (GPa) | Reference |
|---|---|---|---|---|---|---|
| 1-Methyl-3,5-dinitro-1,2,4-triazole (B14742613) | C₃H₃N₅O₄ | 95-96 (mp) | - | - | - | researchgate.net |
| 3-Trinitromethyl-5-methyl-1,2,4-triazole | C₄H₄N₆O₆ | 178.7 (dec) | 1.698 | 8051 | 28.28 | hgxx.org |
| 1-Methyl-5-nitro-3-trinitromethyl-1H-1,2,4-triazole | C₄H₃N₇O₈ | 110 (dec) | 1.83 | 9100 | 36.8 | acs.org |
This table allows for a direct comparison of how different methyl and nitro-containing substituents influence the key properties of the 1,2,4-triazole ring. The investigation of this compound would fill a gap in this matrix, contributing to a more complete understanding of this important class of compounds.
Structure
3D Structure
Properties
Molecular Formula |
C4H6N4O2 |
|---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
1,5-dimethyl-3-nitro-1,2,4-triazole |
InChI |
InChI=1S/C4H6N4O2/c1-3-5-4(8(9)10)6-7(3)2/h1-2H3 |
InChI Key |
QUHFRWOVIJITEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1,5 Dimethyl 3 Nitro 1h 1,2,4 Triazole
Direct Synthesis Strategies
Direct synthesis methods aim to construct the target molecule either by forming the heterocyclic ring from acyclic precursors or by introducing the nitro group onto a pre-formed dimethyl-1,2,4-triazole ring.
Cyclization Reactions from Precursor Components
The formation of the 1,2,4-triazole (B32235) ring system can be achieved through the condensation and cyclization of various precursor molecules. For nitro-substituted triazoles, this can involve reacting components that already contain the necessary functionalities. For instance, a general approach involves the reaction of hydrazines with acyl compounds. A plausible, though not explicitly detailed for this specific isomer, route could involve the cyclization of a substituted amidrazone with a reagent that provides the final carbon atom of the ring.
Nitration Reactions of Dimethyl-1,2,4-triazole Scaffolds
A more direct route to 1,5-dimethyl-3-nitro-1H-1,2,4-triazole is the nitration of the corresponding 1,5-dimethyl-1H-1,2,4-triazole precursor. This electrophilic substitution reaction typically involves the use of strong nitrating agents. While specific conditions for this exact substrate are not widely documented in the provided search results, general procedures for nitrating azole rings are well-established.
Typically, a mixture of concentrated nitric acid and sulfuric acid is employed. The reaction of 3,5-diamino-1,2,4-triazole (guanazine) can undergo diazotization followed by nitration to yield 3,5-dinitro-1,2,4-triazole, which can then be selectively methylated. researchgate.net This suggests that the triazole ring is susceptible to nitration, although the presence of activating or deactivating groups significantly influences the reaction's feasibility and outcome. For a dimethyl-triazole, the methyl groups are weakly activating, but the triazole ring itself is electron-deficient, making nitration a potentially challenging step requiring harsh conditions.
Indirect Synthesis via Derivatization of Nitro-1,2,4-triazole Precursors
Indirect methods begin with a 1,2,4-triazole ring that already possesses the nitro group at the 3-position. The synthesis is then completed by introducing the two methyl groups onto the nitrogen and carbon atoms of the triazole nucleus.
Alkylation Approaches on Nitro-1,2,4-triazole Nuclei
The alkylation of 3-nitro-1,2,4-triazole (B13798) or its C-methylated analog, 5-methyl-3-nitro-1,2,4-triazole, is a key strategy for synthesizing N-alkylated derivatives. osi.lv The reaction of these precursors with alkylating agents like dimethyl sulfate (B86663) can lead to the formation of various methylated products. osi.lvresearchgate.net
The regioselectivity of alkylation is a critical aspect of this approach. The 1,2,4-triazole ring has multiple nitrogen atoms that can be alkylated (N1, N2, and N4). Research has shown that the alkylation of 3-nitro-1,2,4-triazole and 5-methyl-3-nitro-1,2,4-triazole with dimethyl sulfate results in a mixture of N-mono- and N,N-dimethylated compounds. osi.lv Specifically, the interaction of N(1)-alkyl-substituted 3-nitro-5-R-1,2,4-triazoles with dialkyl sulfates proceeds selectively to yield 1,4-dialkyl-3-nitro-1,2,4-triazolium salts. researchgate.net
For instance, the reaction of 5-methyl-3-nitro-1,2,4-triazole with bifunctional alkylating agents leads to a mixture of isomers, with the N(1),N'(1)- and N(1),N'(2)- derivatives being the major products. researchgate.net This indicates that methylation would likely occur at the N1 and N2 positions. To obtain the desired 1,5-dimethyl isomer, one would typically start with 5-methyl-3-nitro-1,2,4-triazole and perform a methylation reaction. The conditions of the reaction, such as the base and solvent used, can influence the ratio of the resulting N-alkylated isomers. nih.govslideshare.net
| Precursor | Alkylating Agent | Primary Products | Reference |
|---|---|---|---|
| 3-nitro-1,2,4-triazole | Dimethyl sulfate | Mixtures of N-mono- and N,N-dimethylnitrotriazolium compounds | osi.lv |
| 5-methyl-3-nitro-1,2,4-triazole | Dimethyl sulfate | Mixtures of N-mono- and N,N-dimethylnitrotriazolium compounds | osi.lv |
| N(1)-alkyl-substituted 3-nitro-5-R-1,2,4-triazoles | Dialkyl sulfates | 1,4-dialkyl- and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts | researchgate.net |
| 5-methyl-3-nitro-1,2,4-triazole | β,β′-dihalo- or β,β′-(dinitroxy)diethyl ethers | Mixture of N(1),N′(1)-, N(1),N′(2)-, and N(2),N′(2) isomeric derivatives | researchgate.net |
Functional Group Transformations for Nitro-1,2,4-triazole Synthesis
Another indirect approach involves the transformation of a different functional group into a nitro group on a pre-existing dimethyl-1,2,4-triazole ring. A common precursor for a nitro group is an amino group. The synthesis could, therefore, start with 1,5-dimethyl-3-amino-1H-1,2,4-triazole.
The conversion of an amino group on a heterocyclic ring to a nitro group can be accomplished via a diazotization reaction followed by a Sandmeyer-type reaction or similar substitution. For example, the synthesis of 1-methyl-3,5-dinitro-1,2,4-triazole (B14742613) involves a diazotization-nitration step starting from 3,5-diamino-1,2,4-triazole. researchgate.net This demonstrates the feasibility of converting amino-triazoles to their nitro counterparts. Applying this to 1,5-dimethyl-3-amino-1H-1,2,4-triazole would involve treating it with a diazotizing agent (like sodium nitrite (B80452) in strong acid) to form a diazonium salt, which could then be reacted with a nitrite source, often in the presence of a copper catalyst, to install the nitro group.
Green Chemistry Approaches and Sustainable Synthetic Methods for 1,2,4-Triazoles
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of 1,2,4-triazoles, these principles can be applied by using alternative energy sources, environmentally benign solvents, and developing more efficient one-pot reactions. frontiersin.orgnih.gov
Alternative energy sources such as microwave irradiation and ultrasound have been successfully used to accelerate the synthesis of 1,2,4-triazole derivatives. frontiersin.orgnih.gov Microwave-assisted synthesis, for instance, can significantly reduce reaction times and improve yields in the formation of 1,2,4-triazolo[1,5-a]pyridines. researchgate.net
The use of greener solvents, such as water or polyethylene (B3416737) glycol (PEG), instead of volatile organic compounds, is another key aspect of sustainable synthesis. frontiersin.org Furthermore, the development of catalyst-free and metal-free reactions aligns with green chemistry principles. For example, oxidant- and metal-free three-component reactions have been reported for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines. isres.org Electrochemical methods also offer a sustainable alternative, avoiding the need for chemical oxidants. isres.org
| Strategy | Example/Method | Benefit | Reference |
|---|---|---|---|
| Alternative Energy | Microwave irradiation, Ultrasound | Reduced reaction times, improved yields | frontiersin.orgnih.gov |
| Green Solvents | Water, Polyethylene glycol (PEG) | Reduced use of volatile organic compounds | frontiersin.org |
| Catalyst-Free Reactions | Three-component condensation of isothiocyanates, amidines, and hydrazines | Avoids use of metal catalysts and external oxidants | isres.org |
| Electrosynthesis | Electrochemical synthesis of 1-aryl and 1,5-disubstituted 1,2,4-triazoles | Avoids solid oxidants and transition-metal catalysts | isres.org |
| One-Pot Procedures | Copper-catalyzed synthesis from nitriles and hydroxylamine (B1172632) hydrochloride | Increased efficiency, reduced waste | isres.org |
Catalytic Systems and Reaction Conditions in 1,2,4-Triazole Synthesis
The construction of the 1,2,4-triazole ring often employs catalytic systems to enhance reaction efficiency, yield, and selectivity. The choice of catalyst and reaction conditions is crucial and is typically determined by the nature of the starting materials and the desired substitution pattern on the triazole ring.
Metal-catalyzed reactions are a cornerstone in the synthesis of 1,2,4-triazoles, with copper and silver complexes being particularly prominent. These catalysts facilitate key bond-forming steps, often under oxidative conditions.
Copper-catalyzed methods are widely utilized for their efficiency and versatility. One common approach involves the oxidative coupling of amidines with various nitrogen and carbon sources. For instance, a copper-catalyzed reaction of amidines and nitriles can be performed under an atmosphere of air, which serves as the oxidant. acs.org This process involves sequential N-C and N-N bond-forming oxidative coupling reactions. acs.org The use of readily available and inexpensive copper catalysts makes this an attractive method. acs.org Different copper salts, such as Cu(OAc)₂, have been shown to be effective. isres.org The regioselectivity of the cycloaddition can also be controlled by the choice of metal catalyst; for example, Cu(II) catalysis can selectively produce 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.org
Silver catalysts also play a role in the regioselective synthesis of 1,2,4-triazoles. In reactions involving the [3+2] cycloaddition of isocyanides with diazonium salts, Ag(I) catalysis has been shown to selectively yield 1,3-disubstituted 1,2,4-triazoles in high yields. isres.org This catalyst-dependent regioselectivity provides a powerful tool for accessing specific isomers of substituted 1,2,4-triazoles. isres.orgorganic-chemistry.org
The table below summarizes key aspects of metal-catalyzed synthesis of 1,2,4-triazoles.
| Catalyst | Reactants | Key Features |
| Copper (e.g., Cu(OAc)₂, CuBr) | Amidines and nitriles; 2-aminopyridines and nitriles | Utilizes air as an oxidant, involves sequential N-C and N-N bond formation, versatile and tolerates a wide range of functional groups. acs.org |
| Copper (II) | Isocyanides and diazonium salts | Leads to the formation of 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.org |
| Silver (I) | Isocyanides and diazonium salts | Selectively produces 1,3-disubstituted 1,2,4-triazoles. isres.orgorganic-chemistry.org |
This table is interactive and based on the data provided in the text.
In addition to metal-catalyzed methods, a variety of metal-free synthetic pathways for the construction of the 1,2,4-triazole ring have been developed. These methods often offer advantages in terms of environmental friendliness and cost-effectiveness.
One notable metal-free approach is the use of iodine as a catalyst. For instance, the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved from hydrazones and aliphatic amines under oxidative conditions with iodine as the catalyst. organic-chemistry.org This reaction proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. organic-chemistry.org
Electrochemical methods also provide a metal-free route to 1,2,4-triazoles. A multicomponent reaction of aryl hydrazines, paraformaldehyde, NH₄OAc, and alcohols can yield 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org This process avoids the use of strong oxidants and transition-metal catalysts by utilizing electrogenerated reactive iodide species. organic-chemistry.org
Furthermore, some syntheses of 1,2,4-triazoles can be performed without any external catalyst. For example, the reaction of hydrazines and formamide (B127407) can proceed smoothly under microwave irradiation to produce substituted 1,2,4-triazoles. organic-chemistry.org Another catalyst-free method involves a three-component condensation of amidines, isothiocyanates, and hydrazines, which provides structurally diverse 1H-1,2,4-triazol-3-amines. organic-chemistry.org This particular reaction is noted for its mild conditions and environmental friendliness. isres.org The synthesis of 3-trifluoromethyl-1,2,4-triazoles has been achieved through a metal-free multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate, highlighting the utility of readily available reagents under convenient operating conditions. nih.gov
The following table outlines various metal-free approaches to 1,2,4-triazole synthesis.
| Method | Reactants | Key Features |
| Iodine-catalyzed | Hydrazones and aliphatic amines | Involves a cascade reaction sequence under oxidative conditions. organic-chemistry.org |
| Electrochemical | Aryl hydrazines, paraformaldehyde, NH₄OAc, and alcohols | Avoids strong oxidants and metal catalysts through in situ generation of reactive species. organic-chemistry.org |
| Microwave-assisted | Hydrazines and formamide | Catalyst-free reaction with excellent functional group tolerance. organic-chemistry.org |
| Three-component condensation | Amidines, isothiocyanates, and hydrazines | Metal- and oxidant-free, proceeds under mild conditions. isres.orgorganic-chemistry.org |
| Multi-component reaction | Trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate | Facile and efficient for the synthesis of fluorinated 1,2,4-triazoles. nih.gov |
This table is interactive and based on the data provided in the text.
Chemical Reactivity and Transformation Pathways of 1,5 Dimethyl 3 Nitro 1h 1,2,4 Triazole
Electrophilic Aromatic Substitution Reactions on the Triazole Ring
The 1,5-Dimethyl-3-nitro-1H-1,2,4-triazole ring system is inherently resistant to electrophilic aromatic substitution on its carbon atoms. The 1,2,4-triazole (B32235) ring is a π-deficient heterocycle, meaning the electron density of the aromatic system is significantly lowered by the presence of three electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards attack by electrophiles, which seek electron-rich centers.
The presence of a nitro group at the C3 position further exacerbates this deactivation. The nitro group is one of the most powerful electron-withdrawing groups, and its conjugation with the triazole ring drastically reduces the electron density on the sole ring carbon available for substitution (C5). Consequently, classic electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are not expected to proceed under standard conditions. While electrophilic attack can occur on the ring nitrogen atoms (alkylation, acylation), substitution on the ring carbon is mechanistically unfavorable. researchgate.net
Nucleophilic Displacement Reactions Involving the Nitro Group or Ring Atoms
In stark contrast to its inertia towards electrophiles, the this compound framework is highly activated for nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of both the triazole ring and the nitro group makes the C3 position highly electrophilic and susceptible to attack by nucleophiles. The nitro group functions as an excellent leaving group in these transformations. researchgate.net
Studies on analogous 1-substituted 3-nitro-1H-1,2,4-triazoles have demonstrated that the nitro group can be readily displaced by various nucleophiles. For instance, in the presence of alcoholic potassium hydroxide, the nitro group is substituted by an alkoxy group. osi.lv This reaction proceeds smoothly in alcohols like methanol, ethanol, and n-propanol. osi.lv This reactivity provides a versatile pathway for the functionalization of the 1,2,4-triazole core at the C3 position.
| 1-Substituent (R) | Nucleophile/Solvent | Base | Product | Reference |
|---|---|---|---|---|
| -CH2CH2Cl | Ethanol | KOH | 1-(2-Chloroethyl)-3-ethoxy-1H-1,2,4-triazole | osi.lv |
| -CH2CH=CH2 (Allyl) | Methanol | KOH | 1-Allyl-3-methoxy-1H-1,2,4-triazole | osi.lv |
| -CH3 | n-Propanol | KOH | 1-Methyl-3-propoxy-1H-1,2,4-triazole | osi.lv |
| -H | Anhydrous HF | - | 3-Fluoro-1H-1,2,4-triazole | acs.org |
Rearrangement Reactions within the Nitro-Dimethyl-1,2,4-triazole Framework
Rearrangement reactions provide important pathways for isomer interconversion in azole chemistry. For nitro-1,2,4-triazoles, a significant transformation is the thermal rearrangement of N-nitro-1,2,4-triazoles into the more stable C-nitro isomers. While this is a synthetic route to C-nitro compounds rather than a rearrangement of them, it is a key transformation within the broader class. For example, 1-nitro-1,2,4-triazole thermally isomerizes to 3-nitro-1,2,4-triazole (B13798). This process is suggested to be an example of a rsc.orgresearchgate.net sigmatropic shift of the nitro group from the N1 to the C3 position. rsc.org This type of rearrangement highlights the mobility of the nitro group under thermal conditions and provides a potential pathway for the formation of C-nitro-1,2,4-triazoles from N-nitro precursors.
Other well-known rearrangements in triazole chemistry, such as the Dimroth rearrangement, typically involve derivatives with different substitution patterns, such as exocyclic amino groups, and are not characteristic of the this compound structure.
Oxidative and Reductive Transformations of this compound
The redox chemistry of this compound is primarily centered on the nitro group, with the triazole ring itself being relatively stable towards oxidation.
Reductive Transformations: The nitro group is susceptible to reduction under various conditions. A common transformation is the reduction of the nitro group to an amino group, yielding 3-amino-1,5-dimethyl-1H-1,2,4-triazole, using standard reducing agents like catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metals.
More detailed studies on 3-nitro-1,2,4-triazole (3NTR) have investigated its behavior upon interaction with low-energy electrons, a form of reduction. rsc.org These studies show that electron attachment leads to the formation of a transient negative ion which then fragments. The primary dissociation channels observed are the loss of a hydrogen radical to form [3NTR-H]⁻ and the cleavage of the C-NO₂ bond to produce the nitrite (B80452) anion (NO₂⁻). rsc.org This indicates that under reductive conditions, both the N-H bond (or C-H in a substituted derivative) and the C-NO₂ bond are potential sites of cleavage.
Oxidative Transformations: The 1,2,4-triazole ring is generally resistant to oxidation due to its aromaticity and electron-deficient nature. The presence of the deactivating nitro group further enhances this stability. While strong oxidizing agents under harsh conditions can lead to ring degradation, selective oxidation of the triazole ring in this compound is not a typical reaction. In contrast, related compounds like 1,2,4-triazoline-3-thiones can be oxidized at the sulfur atom to form 1,2,4-triazole-3-sulfonic acids. rsc.org
Ring Transformations and Ring-Opening/Closing Reactions of 1,2,4-Triazole Derivatives
The 1,2,4-triazole ring is known for its high thermal and chemical stability. acs.org Ring-opening reactions for this compound are not common under typical synthetic conditions. The aromaticity of the ring provides a significant thermodynamic barrier to ring cleavage.
Ring-opening is primarily observed as a pathway in high-energy processes such as mass spectrometry fragmentation or thermal decomposition at elevated temperatures. researchgate.netrsc.org Computational studies on the thermal decomposition of C-nitro-1,2,4-triazoles suggest that the initial steps involve C-NO₂ bond homolysis or intramolecular hydrogen transfer, which can be followed by more complex ring fragmentation pathways at higher energies. researchgate.netacs.org However, these are decomposition routes rather than controlled synthetic transformations.
Conversely, ring-closing reactions are fundamental to the synthesis of the 1,2,4-triazole ring itself, with numerous methods like the Pellizzari and Einhorn–Brunner reactions being employed. wikipedia.org Ring transformation reactions, where one heterocyclic system is converted into another, can also occur. For instance, some oxadiazoles (B1248032) have been shown to rearrange to 1,2,4-triazoles under nickel catalysis, though this is not a reaction of a pre-formed triazole. organic-chemistry.org
Studies on Reaction Mechanisms for this compound Reactivity
The reactivity of this compound can be understood through several key mechanistic frameworks.
Nucleophilic Aromatic Substitution (SNAr): The displacement of the nitro group by a nucleophile follows the SNAr mechanism. wikipedia.org This two-step process begins with the rate-determining attack of the nucleophile at the electron-deficient C3 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govmdpi.com The negative charge in this intermediate is delocalized over the triazole ring and the nitro group. In the second, faster step, the leaving group (nitrite, NO₂⁻) is expelled, and the aromaticity of the triazole ring is restored. nih.gov
rsc.orgresearchgate.net Sigmatropic Rearrangement: The thermal isomerization of an N-nitro-1,2,4-triazole to a C-nitro-1,2,4-triazole is proposed to proceed via a pericyclic mechanism. Specifically, it is classified as a rsc.orgresearchgate.net sigmatropic shift where the nitro group migrates from the N1 atom across the N2, C3, and N4 atoms to the C5 atom (or C3, depending on the starting isomer and numbering). rsc.org This concerted mechanism involves a cyclic transition state and explains the observed product formation.
Thermal Decomposition: Theoretical studies on the thermal decomposition of C-nitro-1,2,4-triazoles have elucidated potential initial pathways. researchgate.netacs.org The lowest energy pathway is often the homolytic cleavage of the C–NO₂ bond, which has a relatively low bond dissociation energy, to generate a triazolyl radical and a nitrogen dioxide (•NO₂) radical. Another competitive pathway involves an intramolecular hydrogen transfer from a methyl group to the oxygen of the nitro group, followed by elimination of HONO. acs.org These initial steps trigger a cascade of further reactions leading to the final decomposition products like N₂, H₂O, and CO₂. researchgate.net
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No specific 1D or 2D NMR spectroscopic data for 1,5-Dimethyl-3-nitro-1H-1,2,4-triazole, including ¹H and ¹³C NMR spectra, has been found in the reviewed literature. As a result, a detailed structural elucidation and conformational analysis based on experimental NMR findings for this compound cannot be presented.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Nitro-1,2,4-triazoles
Similarly, there is a lack of published IR and Raman spectra specifically for this compound. Without this experimental data, a vibrational analysis, which would detail the characteristic stretching and bending frequencies of the nitro group and the triazole ring in this specific molecular context, is not possible.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
The mass spectrum and a detailed fragmentation analysis of this compound are not available in the surveyed scientific papers. Such data would be crucial for confirming the molecular weight and understanding the fragmentation pathways of the molecule upon ionization.
X-ray Crystallography for Solid-State Structure Determination
A crystal structure for this compound has not been reported in crystallographic databases. Therefore, an analysis of its solid-state conformation, potential tautomerism in the crystal lattice, and detailed geometric parameters such as bond lengths and angles cannot be provided.
Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks
In the absence of a hydrogen bond donor (such as an N-H proton, which is replaced by a methyl group at the N1 position), the intermolecular interactions in crystalline this compound would be dominated by weaker forces. The elucidation of these interactions would typically involve high-resolution single-crystal X-ray diffraction.
Key Hypothetical Interactions:
C-H···O and C-H···N Interactions: The primary intermolecular forces would likely be weak hydrogen bonds involving the methyl hydrogens and the oxygen atoms of the nitro group or the nitrogen atoms of the triazole ring. The geometry of these interactions (distances and angles) would be meticulously analyzed to confirm their significance.
π-π Stacking: Interactions between the aromatic triazole rings of adjacent molecules could play a role in the crystal packing. The centroid-to-centroid distance and the slip angle between the rings would be calculated to characterize the nature and strength of these interactions.
A detailed analysis would involve the generation of a Hirshfeld surface analysis to visualize and quantify these weak intermolecular contacts.
Hypothetical Data Table for Intermolecular Interactions:
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) | Symmetry Operation |
| C-H···O | C(methyl)-H···O(nitro) | Data Not Available | Data Not Available | Data Not Available |
| C-H···N | C(methyl)-H···N(triazole) | Data Not Available | Data Not Available | Data Not Available |
| π-π Stacking | Triazole Ring Centroid | Data Not Available | Data Not Available | Data Not Available |
Investigation of Crystal Packing and Polymorphism
The study of crystal packing would focus on how the individual molecules of this compound arrange themselves in the solid state. This would be determined from the single-crystal X-ray diffraction data, which would provide the unit cell parameters and the spatial arrangement of the molecules.
Polymorphism Screening:
A comprehensive polymorphism screen would be a critical step in the characterization of this compound. This would involve crystallizing the compound from a variety of solvents under different conditions (e.g., temperature, evaporation rate) to identify if it can exist in multiple crystalline forms (polymorphs). Each potential polymorph would be characterized by techniques such as:
Powder X-ray Diffraction (PXRD): To identify unique diffraction patterns for each crystalline form.
Differential Scanning Calorimetry (DSC): To determine the melting points and look for any phase transitions between polymorphs.
Thermogravimetric Analysis (TGA): To assess the thermal stability of each form.
Infrared (IR) and Raman Spectroscopy: To detect differences in the vibrational modes between polymorphs.
The existence of polymorphs is a common phenomenon in nitro-triazole compounds, and different polymorphs can exhibit distinct physical properties.
Hypothetical Crystallographic Data Table:
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
| Calculated Density (g/cm³) | Data Not Available |
Theoretical and Computational Investigations of 1,5 Dimethyl 3 Nitro 1h 1,2,4 Triazole
Quantum Chemical Calculations for Molecular Geometry Optimization
Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in a molecule, which in turn governs its physical and chemical properties. For nitro-1,2,4-triazole derivatives, these calculations are crucial for understanding their stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. The B3LYP functional is a popular choice for such studies on nitrotriazole compounds. Quantum-chemical calculations for N-alkyl-C-nitro-1,2,4-triazoles have been performed using the B3LYP method to determine properties such as the standard enthalpies of formation in the gas phase. researchgate.net These studies involve the use of isodesmic and isomerization reaction equations to derive thermochemical data. researchgate.net The analysis of the electron population density of the Natural Bond Orbital (NBO) is also a key component of these DFT studies, providing insights into the distribution of electrons within the molecule. researchgate.net
For the parent compound, 3-nitro-1H-1,2,4-triazole, DFT calculations have been employed to study its properties under high pressure, indicating changes in lattice parameters and geometries.
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for molecular calculations. While specific ab initio studies on 1,5-Dimethyl-3-nitro-1H-1,2,4-triazole are not readily found, research on related triazoles often employs these methods for benchmarking results obtained from DFT. For instance, high-accuracy calculations can provide precise geometric parameters and energy levels, which are essential for a detailed understanding of the molecule's behavior.
Prediction of Electronic Properties and Molecular Orbitals (Frontier Molecular Orbitals, Molecular Electrostatic Potentials)
The electronic properties of a molecule, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining its chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability.
For C-nitro-1,2,4-triazole tautomers, a correlation has been found between the energy gap of the frontier molecular orbitals and their thermal stability. researchgate.net Theoretical studies on various triazole derivatives often include the calculation of HOMO and LUMO energies to predict their reactivity. For example, in a study on a different triazole derivative, the calculated HOMO energy was -4.6885 eV and the LUMO energy was -2.1660 eV, resulting in an energy gap of -2.5224 eV. irjweb.com Such calculations help in understanding the charge transfer interactions within the molecule. irjweb.com
The molecular electrostatic potential (MEP) is another important property that is calculated to understand the reactive sites of a molecule. The MEP map illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.
Table 1: Representative Frontier Molecular Orbital Energies of a Triazole Derivative
| Property | Energy (eV) |
| HOMO | -4.6885 |
| LUMO | -2.1660 |
| Energy Gap | -2.5224 |
Note: The data in this table is for a representative triazole derivative as specific data for this compound is not available in the cited sources. irjweb.com
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of energy barriers.
Theoretical studies have been conducted to simulate the thermal decomposition mechanisms of C-nitro and N-nitro-1,2,4-triazoles. researchgate.net These studies, using methods like the density functional approach (B3LYP/6-31G*), aim to identify the most favorable decomposition pathways. researchgate.net The simulations can predict the formation of various products, including N₂, N₂O, NO, CO₂, HCN, and HNCO, among others. researchgate.net By calculating the energy profiles of different reaction pathways, researchers can determine the most likely mechanism of decomposition.
The solvent in which a reaction is carried out can have a significant impact on its energetics. Computational models can be used to study these solvent effects. For instance, the relative Gibbs free energies of tautomers and isomers of C-nitro-1,2,4-triazole have been calculated in aqueous solution. researchgate.net These calculations help in understanding how the solvent stabilizes different species and influences the reaction equilibrium and rates. While specific studies on the solvent effects on the reaction energetics of this compound are not detailed in the available literature, the methodologies applied to its parent compounds would be directly applicable.
Conformational Analysis and Tautomeric Equilibrium Studies
Conformational Analysis
Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule (conformers) and determining their relative energies. For this compound, the primary degrees of freedom are the rotations around the single bonds connecting the substituent groups to the triazole ring.
The 1,2,4-triazole (B32235) ring itself is an aromatic, planar heterocycle. wikipedia.org The key conformational questions pertain to the orientation of the nitro (NO₂) and the two methyl (CH₃) groups relative to this plane.
Nitro Group Rotation: The rotation of the nitro group around the C3-N bond is a critical factor. The planar conformation, where the NO₂ group is coplanar with the triazole ring, is often the lowest energy state due to favorable electronic conjugation. However, steric hindrance with adjacent groups can lead to twisted conformers. Computational methods like Density Functional Theory (DFT) are used to calculate the potential energy surface for this rotation, identifying the energy minima and the rotational barriers between them. nih.gov Studies on similar energetic molecules show that the angle between the nitro group and the heterocyclic plane can significantly impact properties like density and stability. acs.org
Methyl Group Rotation: The methyl groups at the N1 and C5 positions also have rotational freedom. While the energy barriers for methyl group rotation are typically low, their orientation can influence crystal packing and intermolecular interactions.
The relative stability of different conformers is determined by a combination of electronic and steric effects. A hypothetical conformational analysis would yield data on the dihedral angles and corresponding relative energies.
Interactive Table: Hypothetical Conformational Analysis Data This table illustrates the type of data generated from a typical DFT conformational scan. The values are representative and not based on a specific study of this compound.
Tautomeric Equilibrium Studies
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. The unsubstituted 1,2,4-triazole ring can exist in 1H and 4H tautomeric forms. researchgate.netnih.gov
However, in this compound, the presence of a methyl group on the N1 nitrogen atom effectively "locks" the tautomeric form. The mobile proton that would typically shift between nitrogen atoms in the ring is absent, thus preventing the common prototropic tautomerism observed in other 1,2,4-triazole derivatives. acs.orgresearchgate.net
A less common form of tautomerism is the nitro-aci equilibrium, where a proton from an adjacent carbon could theoretically migrate to one of the oxygen atoms of the nitro group, forming an aci-nitro tautomer.
O=N⁺-O⁻ (nitro form) ⇌ HO-N=O (aci form)
For this to occur in the target molecule, a proton would need to be abstracted from the C5-methyl group, which is a very high-energy process and is generally not considered a significant contributor to the equilibrium under normal conditions. Quantum chemical calculations would typically confirm that the nitro form is vastly more stable than any potential aci-nitro tautomer.
Interactive Table: Hypothetical Tautomer Stability Analysis This table illustrates the expected outcome of a quantum chemical calculation comparing the stability of the nitro and a hypothetical aci-nitro tautomer.```html
| Tautomer | Relative Free Energy (kJ/mol) | Equilibrium Population (%) | Comments |
|---|---|---|---|
| Nitro Form | 0.00 | >99.99 | The ground state, highly stable form. |
| Aci-Nitro Form | +120 | <0.01 | Hypothetical tautomer, energetically very unfavorable. |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govFor a compound like this compound, MD simulations provide insights into its behavior in condensed phases (solid or liquid), revealing information about intermolecular interactions, structural organization, and dynamic properties that are not accessible from static calculations.
acs.org
The process involves:
Force Field Parameterization: A classical force field (a set of equations and parameters) is chosen to describe the potential energy of the system. Parameters for the specific molecule are developed to accurately model bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic forces).
System Setup: A simulation box is created, typically containing hundreds or thousands of molecules, to represent a bulk system. The box is often filled with the molecule in a random or lattice arrangement.
Simulation: The simulation evolves the system over time by integrating Newton's equations of motion, allowing the molecules to move and interact. The system is usually equilibrated at a specific temperature and pressure to simulate real-world conditions.
From the resulting trajectory, various properties can be analyzed:
Intermolecular Interactions: The primary forces governing the behavior of this molecule would be dipole-dipole interactions (due to the polar nitro group) and van der Waals forces. MD simulations can quantify the strength of these interactions and analyze how molecules orient themselves with respect to their neighbors.
Structural Properties: Radial distribution functions (RDFs) can be calculated to understand the packing and local structure of the molecules in a liquid or amorphous state. For crystalline states, MD can be used to study stability and phase transitions.
Dynamic Behavior: Properties such as the diffusion coefficient can be calculated, which describes how quickly the molecules move through the system. Vibrational spectra can also be simulated to understand the molecule's dynamic modes.
Interactive Table: Illustrative Data from a Hypothetical MD Simulation
This table shows representative data that could be extracted from an MD simulation of liquid this compound at standard conditions.
Table of Compounds
Compound Name This compound 1,2,4-triazole
Coordination Chemistry and Material Science Applications of 1,5 Dimethyl 3 Nitro 1h 1,2,4 Triazole Derivatives
1,5-Dimethyl-3-nitro-1H-1,2,4-triazole as a Ligand in Metal Complexes
The 1,2,4-triazole (B32235) scaffold is a versatile building block in coordination chemistry, capable of forming a wide array of compounds, including discrete complexes, coordination polymers, and metal-organic frameworks (MOFs). tennessee.edu The presence of three nitrogen atoms in the heterocyclic ring provides multiple potential coordination sites for metal ions.
Binding Modes and Coordination Geometries
Derivatives of 1,2,4-triazole are well-documented for their ability to act as ligands, binding to metal centers through the nitrogen atoms of the triazole ring. umb.edu The specific binding mode can vary, with the ligand acting as a monodentate or a bridging bidentate ligand, connecting multiple metal centers. In complexes involving substituted 1,2,4-triazoles, coordination typically occurs through the N2 and/or N4 atoms of the triazole ring. umb.edu This bridging capability is fundamental to the formation of extended structures like one-dimensional chains or three-dimensional frameworks. rsc.org
The coordination geometry around the metal center is influenced by the metal ion itself, the stoichiometry of the reaction, and the presence of other coordinating species or counter-ions. Geometries such as tetrahedral, square planar, and octahedral have been observed in metal complexes with triazole-derived ligands. nih.govekb.egekb.eg For instance, in copper-based frameworks using the related 3-nitro-1H-1,2,4-triazole, both 1D chain structures and complex 3D frameworks have been successfully synthesized. rsc.org
Table 1: Common Coordination Geometries in Triazole-Metal Complexes
| Geometry | Metal Ion Examples | Coordination Number |
|---|---|---|
| Tetrahedral | Co(II), Ni(II) | 4 |
| Square Planar | Cu(II), Pd(II) | 4 |
| Octahedral | Cr(III), Fe(III), Ni(II) | 6 |
This table is illustrative of geometries found in complexes with various 1,2,4-triazole derivatives. ekb.egripublication.com
Synthesis and Structural Characterization of Metal-Triazole Frameworks
The synthesis of metal-triazole frameworks often employs methods such as solvothermal synthesis or self-assembly under hydrothermal conditions. rsc.org These techniques involve reacting a metal salt with the triazole ligand in a suitable solvent, sometimes with the addition of other modulating agents, under controlled temperature and pressure. The choice of solvent can significantly influence the final structure of the resulting framework. rsc.org
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the triazole ring and nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the ligand and confirm the structure of the resulting complexes in solution or the solid state. uobaghdad.edu.iq
Elemental Analysis: To verify the empirical formula of the synthesized compounds. ekb.eg
Thermal Analysis (TG-DTA): To assess the thermal stability of the frameworks and study their decomposition behavior. ekb.eg
Applications in High-Nitrogen Materials and Energetic Compositions
The 1,2,4-triazole ring is a foundational structure in the field of high-energy density materials (HEDMs). rsc.org Its high nitrogen content contributes to a large positive heat of formation and the generation of a high volume of nitrogen gas upon decomposition, which are key characteristics of energetic materials. rsc.orgrsc.org
Design Principles for Energy-Dense Materials Incorporating Nitro-1,2,4-triazole Scaffolds
The design of new energetic materials is a significant challenge focused on achieving an optimal balance between high performance and low sensitivity. nih.gov Several key principles guide the development of materials based on nitro-1,2,4-triazole scaffolds:
High Nitrogen Content: A higher nitrogen-to-carbon ratio is desirable as it increases the heat of formation and leads to the formation of the highly stable N₂ molecule as a primary decomposition product. rsc.orgfrontiersin.org
High Density: Maximizing the density of a material is crucial, as detonation performance (velocity and pressure) is strongly correlated with density. nih.govfrontiersin.org Densities greater than 1.80 g/cm³ are often a target for high-performance materials. mdpi.com
Positive Heat of Formation: A high positive heat of formation contributes directly to the energy released during detonation. rsc.org
Oxygen Balance: This parameter refers to the degree to which a molecule can oxidize its own carbon and hydrogen atoms to CO₂ and H₂O. Introducing nitro groups (-NO₂) is a common strategy to improve the oxygen balance, thereby increasing the energetic output. nih.gov
Molecular and Crystal Structure: A planar molecular skeleton can facilitate layered packing in the crystal structure, which can help to dissipate the energy from external stimuli and reduce sensitivity. mdpi.com
Structural Contributions to Thermal Stability and Reactivity Profiles
Thermal stability is a critical safety and operational parameter for energetic materials. researchgate.net The inherent aromaticity and stability of the 1,2,4-triazole ring provide a robust backbone for energetic compounds. rsc.org The presence and position of functional groups, such as nitro (-NO₂) and methyl (-CH₃) groups, significantly affect the molecule's stability and reactivity. rsc.org
Theoretical studies on the thermal decomposition of C-nitro-1,2,4-triazoles indicate that the initial steps of thermolysis can involve several pathways, including C-NO₂ bond cleavage or ring-opening mechanisms. researchgate.netacs.org The energy required to break the initial, or "trigger," bond is a key indicator of thermal stability; a higher bond dissociation energy (BDE) generally corresponds to greater stability. mdpi.com The electron-withdrawing nature of the nitro group can influence the primary dissociation channels of the triazole ring. acs.org The final decomposition products of nitro-1,2,4-triazoles typically include stable gases such as N₂, CO₂, H₂O, and NO₂. researchgate.net
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems organized through non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. acs.orgnih.gov These interactions play a critical role in the crystal packing of this compound and its derivatives, influencing properties like crystal density and sensitivity.
The 1,2,3-triazole isomer, for example, is known to participate in a diverse range of supramolecular interactions, acting as both a hydrogen bond donor and acceptor. rsc.org Similarly, 1,2,4-triazole derivatives can form extended networks through intermolecular hydrogen bonds. In the crystal structure of the parent compound, 3-nitro-1H-1,2,4-triazole, molecules are linked into supramolecular chains via N-H···N and C-H···O hydrogen bonds. nih.gov The self-assembly of metal complexes with triazole ligands can also be influenced by solvent conditions, leading to different dimensional structures. rsc.org These non-covalent interactions are fundamental in directing the formation of well-ordered, multi-dimensional architectures from individual molecular building blocks.
Other Advanced Materials Applications of this compound Derivatives (excluding those with biological or clinical implications)
While specific research on the advanced materials applications of this compound is limited in publicly available literature, the broader class of nitro-1,2,4-triazole derivatives has been the subject of significant investigation, particularly in the field of energetic materials. These applications leverage the high nitrogen content and oxygen-rich nitro groups of the triazole ring to create compounds with substantial energy release capabilities. The research in this area primarily focuses on the development of novel explosives, propellants, and pyrotechnics with tailored properties such as high performance, thermal stability, and reduced sensitivity to mechanical stimuli.
The primary strategy in this field involves the use of nitro-1,2,4-triazole derivatives as ligands in the formation of coordination polymers and metal-organic frameworks (MOFs). By coordinating these energetic organic molecules with metal ions, researchers can create advanced materials with enhanced densities, improved thermal stabilities, and tunable energetic performances. The resulting energetic coordination compounds (ECCs) or MOFs often exhibit superior properties compared to the individual organic ligands.
A significant area of focus within the advanced materials applications of nitro-1,2,4-triazole derivatives is their use as energetic materials. The introduction of a nitro group onto the triazole ring enhances the oxygen balance and density of the resulting compounds, which in turn improves their detonation properties.
For instance, copper-based energetic MOFs have been synthesized using 3-nitro-1H-1,2,4-triazole. rsc.org In one study, the reaction of Cu(NO₃)₂·3H₂O with 3-nitro-1H-1,2,4-triazole (Hntz) yielded a Cu(I) energetic compound, [Cu(ntz)]n. rsc.org This compound demonstrated notable thermal stability, up to 315.0 °C. rsc.org To further enhance its energetic properties, an azide (B81097) anion (N₃⁻) was introduced, leading to the synthesis of two Cu(II) energetic compounds: [Cu(ntz)(N₃)(DMF)]n and [Cu(ntz)(N₃)(H₂O)]n. rsc.org The inclusion of the azide group and solvent molecules was found to significantly influence the detonation performance of the resulting materials. rsc.org
Theoretical studies have also been conducted to explore the potential of various nitro-1,2,4-triazole derivatives as high-energy density compounds. One such study focused on derivatives of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole (NTNMT). nih.gov By introducing different energetic groups (such as -CH₃, -NH₂, -NHNO₂, -NO₂, -ONO₂, -NF₂, -CN, -NC, and -N₃) to the NTNMT structure, researchers computationally evaluated their energetic properties, detonation performance, and sensitivity. nih.gov The study aimed to identify derivatives with high detonation performance and good stability. nih.gov
The following table summarizes the calculated energetic properties of selected 5-nitro-3-trinitromethyl-1H-1,2,4-triazole derivatives from the aforementioned theoretical study.
| Substituent Group | Density (ρ) (g/cm³) | Heat of Formation (HOF) (kJ/mol) | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) |
|---|---|---|---|---|
| -CH₃ | 1.88 | 259.4 | 9.12 | 38.9 |
| -NH₂ | 1.93 | 312.1 | 9.35 | 41.8 |
| -NHNO₂ | 2.01 | 289.1 | 9.78 | 47.5 |
| -NO₂ | 2.03 | 345.2 | 9.89 | 49.1 |
| -ONO₂ | 2.04 | 333.9 | 9.95 | 50.0 |
| -NF₂ | 2.06 | 337.2 | 10.01 | 50.9 |
| -CN | 1.92 | 489.1 | 9.45 | 43.1 |
| -NC | 1.92 | 587.4 | 9.48 | 43.5 |
| -N₃ | 1.96 | 769.4 | 9.71 | 46.5 |
Another area of investigation involves the synthesis of energetic salts based on nitro-1,2,4-triazole derivatives. For example, energetic salts were prepared based on 5-amino-3-nitro-1-nitramino-1,2,4-triazole, which was synthesized from 1,5-diamino-3-nitro-1,2,4-triazole. researchgate.net These salts exhibited high thermal stabilities with decomposition temperatures ranging from 185 to 287°C. researchgate.net The detonation velocities and pressures of these salts were calculated, with some showing performance comparable to well-known explosives like RDX. researchgate.net
The table below presents the performance characteristics of selected energetic salts of 5-amino-3-nitro-1-nitramino-1,2,4-triazole.
| Compound | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Impact Sensitivity (IS) (J) |
|---|---|---|---|
| 5-amino-3-nitro-1-nitramino-1,2,4-triazole | 8682 | 33.0 | 0.75 |
| Hydrazine (B178648) salt | 8908 | 34.9 | 0.5 |
| Hydroxylamine (B1172632) salt | 9117 | 36.7 | 2 |
| RDX (for comparison) | 8795 | 34.9 | 7.4 |
Conclusion and Future Research Directions
Summary of Key Research Findings for 1,5-Dimethyl-3-nitro-1H-1,2,4-triazole
Direct research on this compound is limited; however, findings from related structures provide significant insights. The core of the research revolves around the synthesis and properties of nitro-substituted 1,2,4-triazoles, which are primarily investigated as energetic materials.
The synthesis of such compounds typically involves the alkylation of a parent nitrotriazole ring. For instance, the alkylation of 3-nitro-1,2,4-triazole (B13798) and 5-methyl-3-nitro-1,2,4-triazole often results in a mixture of isomers, with substitution occurring at different nitrogen atoms of the heterocyclic ring. researchgate.net The interaction of N(1)-alkyl-substituted 3-nitro-5-R-1,2,4-triazoles with alkylating agents like dialkyl sulfates can proceed selectively to yield 1,4-dialkyl- and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts. researchgate.net This suggests that this compound could be synthesized via methylation of 1-methyl-3-nitro-1H-1,2,4-triazole or 5-methyl-3-nitro-1H-1,2,4-triazole, though achieving high regioselectivity for the desired isomer presents a chemical challenge.
The nitro group, combined with the nitrogen-rich triazole ring, imparts a high positive heat of formation and high density, which are characteristic features of high-energy-density materials (HEDMs). uni-muenchen.de The aromaticity of the triazole ring contributes to the thermal and chemical stability of these compounds. nih.gov The primary focus of research in this area is to balance the energetic output with sensitivity to external stimuli like impact and friction, a critical requirement for practical applications. nih.govresearchgate.net
Unexplored Synthetic Routes and Derivatization Opportunities
While traditional alkylation methods are established, many modern synthetic strategies remain largely unexplored for the specific, regioselective synthesis of this compound.
Unexplored Synthetic Routes:
Metal-Free Catalysis: Recent advancements in organic synthesis have focused on metal-free reactions to avoid toxic and expensive metal catalysts. Methods like the [3+2] cycloaddition of isocyanides with diazonium salts could be adapted for the triazole core, offering alternative pathways. frontiersin.org
One-Pot Procedures: Multi-component, one-pot reactions that build the substituted triazole ring in a single sequence are highly efficient. frontiersin.orgnih.gov Developing such a process starting from simple precursors like amidines, hydrazines, and a source for the nitro group could provide a more streamlined and economical route. nih.gov
Electrochemical Synthesis: Electrochemical methods offer a green alternative for creating C-N bonds and performing cyclizations, often under mild conditions without the need for strong chemical oxidants. researchgate.net
Derivatization Opportunities:
Formation of Triazolium Salts: Further alkylation of the remaining nitrogen atom (N4) on the this compound ring would produce 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts. researchgate.netosi.lv These ionic compounds are of interest as energetic ionic liquids or as precursors to N-heterocyclic carbenes (NHCs), which are valuable in organocatalysis. acs.orgmdpi.com
Functionalization of Methyl Groups: The methyl groups attached to the triazole ring could potentially be functionalized, for example, through halogenation, to introduce further reactive sites for linking to other molecules or polymer backbones.
Advanced Computational Modeling for Property Prediction
In the field of energetic materials, where synthesis and experimental testing can be hazardous and costly, advanced computational modeling has become an indispensable tool. For a molecule like this compound, where experimental data is scarce, computational chemistry provides a powerful means to predict its fundamental properties.
Density Functional Theory (DFT) is a commonly used method to investigate molecular structures and predict key energetic parameters. researchgate.netnih.govnih.gov These computational studies are crucial for the rational design of new energetic materials by allowing researchers to screen potential candidates before attempting synthesis. nih.govresearchgate.net
Key Predictable Properties via Computational Modeling
| Parameter | Description | Relevance |
|---|---|---|
| Heat of Formation (HOF) | The change in enthalpy during the formation of one mole of the substance from its constituent elements. | A higher positive HOF contributes to greater energy release upon decomposition. nih.gov |
| Crystal Density (ρ) | The density of the compound in its solid crystalline state. | Higher density is a critical factor for achieving superior detonation performance. acs.org |
| Detonation Velocity (D) | The speed at which the detonation wave travels through the explosive. | A primary measure of an energetic material's performance. acs.orgrsc.org |
| Detonation Pressure (P) | The pressure at the detonation front. | Another key indicator of performance, related to the material's brisance or shattering power. acs.orgrsc.org |
| Bond Dissociation Energy (BDE) | The energy required to break a specific covalent bond. | The weakest bond (often the C-NO2 or N-NO2 bond) is considered the "trigger bond," and its BDE is used to estimate thermal stability. nih.govnih.gov |
| Impact Sensitivity (h₅₀) | A measure of the material's sensitivity to impact, often correlated with various molecular properties. | Lower sensitivity is crucial for the safe handling and application of energetic materials. nih.gov |
Emerging Applications in Materials Science and Coordination Chemistry
Beyond its potential as a standalone energetic material, the this compound structure holds promise for applications in advanced materials, particularly in coordination chemistry.
The 1,2,4-triazole (B32235) ring is an excellent ligand in coordination chemistry, capable of bridging multiple metal centers through its vicinal nitrogen atoms (N1, N2, and N4). wikipedia.orgresearchgate.net This bridging capability allows for the construction of multi-dimensional coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comnih.gov
The introduction of methyl and nitro groups onto the triazole ligand can tune the electronic and steric properties, influencing the resulting framework's structure and function. For this compound, the N4 atom remains a viable coordination site. The resulting CPs or MOFs could have several interesting properties:
Catalysis: MOFs are known for their high surface area and porous nature, making them effective catalysts. A framework built from this triazole derivative could be explored for catalytic applications.
Gas Storage: The porous structures of MOFs are also suitable for gas storage and separation, an area where functionalized linkers play a key role.
Challenges and Perspectives in Nitro-1,2,4-triazole Research
The study of nitro-1,2,4-triazoles, including derivatives like this compound, faces several key challenges that also define the future perspectives of the field.
Current Challenges:
The Energy-Sensitivity Trade-off: This is the most significant challenge in energetic materials research. Increasing the energy density, often by adding more nitro groups, typically increases sensitivity to shock, friction, and heat, making the material more dangerous to handle. nih.govresearchgate.net The central goal is to design molecules that exist at the frontier of high performance and acceptable stability. mdpi.com
Regioselective Synthesis: As seen in alkylation reactions, controlling the exact position of substituents on the triazole ring is difficult and often leads to isomeric mixtures that are hard to separate. researchgate.netresearchgate.net Developing highly selective and high-yield synthetic routes is a major hurdle.
Green Synthesis: Many traditional syntheses for energetic materials involve harsh conditions and toxic reagents, such as strong acids and heavy metals. Shifting towards more environmentally benign synthetic methods is an ongoing challenge.
Understanding Decomposition: The precise mechanisms of thermal decomposition are complex and not fully understood. researchgate.net A deeper understanding is needed to predict stability and design safer materials.
Future Perspectives:
Computation-Guided Design: The future of this field lies in the synergy between computational modeling and experimental synthesis. Predictive modeling will allow researchers to design and screen novel nitrotriazole derivatives with an optimal balance of properties before entering the lab. researchgate.net
Isomerism as a Tool: Rather than being a problem, isomerization can be used as a tool to fine-tune properties. Different isomers can have vastly different densities, heats of formation, and stabilities, allowing for the selection of the best-performing candidate for a specific application. acs.org
Multifunctional Materials: The focus is expanding from purely energetic applications to creating multifunctional materials. Energetic coordination polymers that also exhibit catalytic or sensory properties represent a promising new frontier.
Novel Architectures: Moving beyond simple substituted triazoles to more complex, fused-ring systems based on the triazole scaffold could unlock new levels of performance and stability. uni-muenchen.denih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,5-Dimethyl-3-nitro-1H-1,2,4-triazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nitration of a pre-functionalized triazole core. For example, nitration using concentrated HNO₃ under controlled temperatures (e.g., 0–5°C) minimizes decomposition risks. Reaction optimization involves adjusting stoichiometry, solvent polarity (e.g., sulfuric acid as a protonating agent), and quenching protocols to isolate the nitro derivative . Post-synthesis purification via recrystallization (ethanol/water mixtures) ensures high yields (>75%) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization combines spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Methyl groups at positions 1 and 5 appear as singlets (~δ 2.5 ppm for CH₃), while the nitro group quashes adjacent proton signals.
- IR Spectroscopy : Nitro (N–O) stretches at ~1520 cm⁻¹ and 1350 cm⁻¹ confirm functionalization.
- HPLC-MS : Monitors purity (>95%) and molecular ion peaks (m/z ~170) .
Q. What thermodynamic properties are critical for handling this compound in laboratory settings?
- Methodological Answer : Key properties include:
- Heat Capacity (Cₚ) : Measured via adiabatic calorimetry (e.g., Termis TAU-10 calorimeter) to determine entropy (S°) and enthalpy (ΔfH°) in the range of 8–370 K .
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition onset temperatures (>200°C for nitro-triazoles) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported thermal decomposition pathways?
- Methodological Answer : Conflicting decomposition data (e.g., exothermic vs. endothermic profiles) are addressed via:
- Density Functional Theory (DFT) : Calculates activation energies for plausible pathways (e.g., nitro → nitrite isomerization).
- Kinetic Analysis : Fitting experimental DSC/TGA data to models (e.g., Friedman method) identifies dominant mechanisms.
- Cross-validation with high-resolution mass spectrometry detects gaseous byproducts (NO₂, CH₃ radicals) .
Q. What strategies mitigate byproduct formation during nitration of methylated triazoles?
- Methodological Answer : Common byproducts (e.g., di-nitrated analogs or oxidation products) arise from excessive HNO₃ or elevated temperatures. Mitigation involves:
- Stepwise Nitration : Introducing nitro groups at low temperatures (≤10°C) with gradual reagent addition.
- In Situ Monitoring : ReactIR tracks nitro group incorporation to halt reactions at ~90% conversion.
- Selective Crystallization : Exploiting solubility differences in ethanol/acetone mixtures isolates the target compound .
Q. How do substituents (methyl, nitro) influence the compound’s bioactivity in antimicrobial assays?
- Methodological Answer : The methyl groups enhance lipophilicity (logP ~1.2), improving membrane penetration, while the nitro group confers electrophilicity for target binding. Assay design includes:
- MIC Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans).
- Time-Kill Curves : Confirms bactericidal vs. bacteriostatic effects.
- Resistance Studies : Serial passaging in sub-MIC concentrations evaluates mutation rates .
Q. What advanced spectroscopic techniques resolve ambiguities in nitro group positioning?
- Methodological Answer : Ambiguities arise due to tautomerism in triazoles. Solutions include:
- ¹⁵N NMR : Distinguishes nitro (δ ~−200 ppm) from triazole ring nitrogen environments.
- X-ray Crystallography : Provides definitive regiochemistry via bond-length analysis (N–O: ~1.21 Å).
- 2D NOESY : Correlates methyl group proximity to confirm substitution patterns .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported heat capacity values for nitro-triazoles?
- Methodological Answer : Variations in Cₚ data (e.g., ±5% across studies) stem from:
- Sample Purity : Impurities (e.g., residual solvents) skew measurements. Validate via elemental analysis (%C, %H, %N within ±0.3% of theoretical).
- Calorimeter Calibration : Use certified standards (e.g., sapphire) to calibrate adiabatic systems.
- Phase Transitions : Detect hidden transitions (e.g., glassy states) via modulated DSC .
Experimental Design Considerations
Q. What safety protocols are essential for handling nitro-triazoles in energetic materials research?
- Methodological Answer : Nitro groups confer sensitivity to shock/heat. Protocols include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
